molecular formula C13H20O4S B13448884 (R)-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol

(R)-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol

Cat. No.: B13448884
M. Wt: 272.36 g/mol
InChI Key: PYQROWINYGUXKF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol typically involves the sulfonylation (tosylation) of the corresponding alcohol. This process can be carried out using toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually performed at room temperature and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar methods but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .

Scientific Research Applications

®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol is unique due to its specific stereochemistry and the presence of both aliphatic and aromatic components.

Properties

Molecular Formula

C13H20O4S

Molecular Weight

272.36 g/mol

IUPAC Name

[(2R)-3-hydroxy-2,3-dimethylbutyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H20O4S/c1-10-5-7-12(8-6-10)18(15,16)17-9-11(2)13(3,4)14/h5-8,11,14H,9H2,1-4H3/t11-/m1/s1

InChI Key

PYQROWINYGUXKF-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)C(C)(C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(C)(C)O

Origin of Product

United States

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